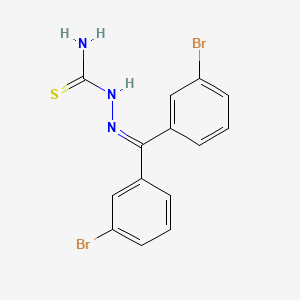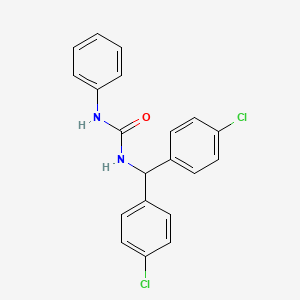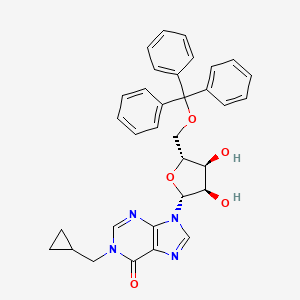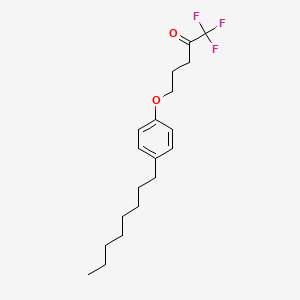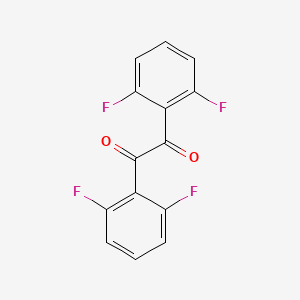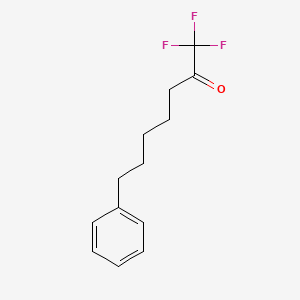
1,10-bis-(Dmt-Tic-amino)decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10-bis-(Dmt-Tic-amino)decane: is a complex organic compound with the molecular formula C52H68N6O6. It contains a variety of functional groups, including aromatic hydroxyls, primary and tertiary amines, and secondary and tertiary amides. This compound is notable for its intricate structure, which includes multiple aromatic rings and a long aliphatic chain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-bis-(Dmt-Tic-amino)decane typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Aliphatic Chain: The decane backbone is constructed using standard organic synthesis techniques, such as the coupling of smaller carbon units.
Introduction of Functional Groups: The aromatic rings and amine groups are introduced through a series of substitution reactions, often involving reagents like halides and amines.
Amidation Reactions: The formation of amide bonds is achieved through reactions between carboxylic acids and amines, using coupling agents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,10-bis-(Dmt-Tic-amino)decane can undergo various chemical reactions, including:
Oxidation: The aromatic hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary and secondary amines.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
1,10-bis-(Dmt-Tic-amino)decane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1,10-bis-(Dmt-Tic-amino)decane involves its interaction with molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. For example, it has been shown to exhibit agonistic activity at the delta opioid receptor .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-Bis(pyridinium)decane: An acetylcholinesterase inhibitor with a similar aliphatic chain but different functional groups.
Decamethylenebis(trimethylammonium Bromide): Another compound with a similar backbone but different substituents.
Uniqueness
1,10-bis-(Dmt-Tic-amino)decane is unique due to its combination of aromatic hydroxyls, amines, and amides, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets, such as the delta opioid receptor, sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C52H68N6O6 |
|---|---|
Poids moléculaire |
873.1 g/mol |
Nom IUPAC |
2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[10-[[2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]decyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C52H68N6O6/c1-33-23-41(59)24-34(2)43(33)29-45(53)51(63)57-31-39-19-13-11-17-37(39)27-47(57)49(61)55-21-15-9-7-5-6-8-10-16-22-56-50(62)48-28-38-18-12-14-20-40(38)32-58(48)52(64)46(54)30-44-35(3)25-42(60)26-36(44)4/h11-14,17-20,23-26,45-48,59-60H,5-10,15-16,21-22,27-32,53-54H2,1-4H3,(H,55,61)(H,56,62)/t45-,46-,47?,48?/m0/s1 |
Clé InChI |
WGSCXEFFOVZNEM-QCSGVJIWSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)NCCCCCCCCCCNC(=O)C4CC5=CC=CC=C5CN4C(=O)[C@H](CC6=C(C=C(C=C6C)O)C)N)N)C)O |
SMILES canonique |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCCCCCCCCCCNC(=O)C4CC5=CC=CC=C5CN4C(=O)C(CC6=C(C=C(C=C6C)O)C)N)N)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



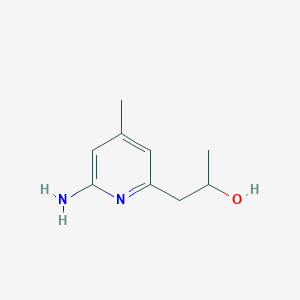
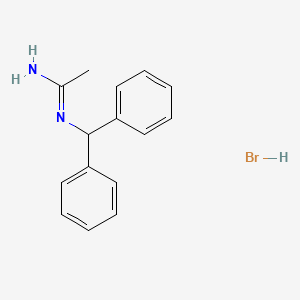
![1-(Benzyloxy)-2-[2-(3-methoxyphenyl)ethyl]benzene](/img/structure/B10839625.png)

